
Citric acid monohydrate
Overview
Description
Citric acid monohydrate (CAM) is a weak, crystalline organic acid (C₆H₈O₇·H₂O) naturally found in citrus fruits such as lemons and limes. Its monohydrate form contains one water molecule per citric acid molecule, distinguishing it from the anhydrous form (C₆H₈O₇). CAM is widely utilized in food, pharmaceuticals, cosmetics, and industrial applications due to its acidity, chelating properties, and biocompatibility . Key properties include:
- Molecular Weight: 210.14 g/mol
- Melting Point: 100°C (decomposition)
- Solubility: 590 g/L in water at 20°C
- Hygroscopicity: Lower than anhydrous citric acid, making it preferable for moisture-sensitive formulations .
Industrial applications span acidulation in beverages, pH adjustment in cosmetics, metal chelation in environmental remediation, and as a plasticizer in polymer synthesis .
Preparation Methods
Fermentation-Based Synthesis of Citric Acid Monohydrate
The industrial production of this compound primarily relies on microbial fermentation using Aspergillus niger. This process accounts for over 90% of global citric acid production due to its high yield and cost-effectiveness .
Microorganisms and Strain Selection
Aspergillus niger remains the organism of choice due to its ability to metabolize low-cost substrates like sucrose or molasses into citric acid under controlled conditions. Mutant strains have been developed to enhance acid tolerance and reduce byproduct formation, achieving yields up to 70% of the theoretical maximum .
Fermentation Conditions and Optimization
Fermentation occurs in either submerged or surface cultures, with submerged systems dominating large-scale production. Critical parameters include:
Parameter | Optimal Range | Effect on Yield |
---|---|---|
Carbon Source | 14–22% sucrose | Maximizes citric acid synthase activity |
pH | 2.0–3.0 | Inhibits competing metabolic pathways |
Dissolved Oxygen | >50% saturation | Prevents oxalic acid formation |
Temperature | 28–30°C | Maintains fungal viability |
Manganese Concentration | <10⁻⁷ M | Avoids morphological changes in mycelium |
Table 1: Key fermentation parameters for citric acid production .
The carbon source concentration is particularly crucial. Sucrose concentrations above 14% induce a metabolic shift toward citric acid accumulation by suppressing α-ketoglutarate dehydrogenase, a key enzyme in the tricarboxylic acid (TCA) cycle .
Crystallization Techniques for Monohydrate Formation
Post-fermentation broth undergoes purification via calcium citrate precipitation, sulfuric acid treatment, and ion-exchange chromatography. The final step—crystallization—determines whether the monohydrate or anhydrous form is obtained.
Temperature-Controlled Crystallization
This compound crystallizes when solutions are cooled below 36.6°C. A patented method involves:
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Concentrating purified citric acid solution to 72–84% w/w at 60–98°C .
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Cooling to 40°C with continuous stirring.
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Seeding with monohydrate crystals at 36°C.
Exceeding 36.6°C results in anhydrous crystals, while rapid cooling below 10°C reduces crystal size and purity .
Industrial Crystallization Systems
Large-scale operations use evaporative crystallizers under vacuum to maintain temperatures below 60°C. A typical yield from a 77.4% concentrated solution is 1.2 kg of monohydrate per liter, with a crystal purity of ≥99.5% .
Industrial Production Workflows
Submerged Fermentation Process
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Inoculum Preparation : A. niger spores (10⁹ spores/mL) are cultured in nutrient-rich medium.
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Fermentation : Conducted in 100 m³ bioreactors with automated pH and oxygen control.
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Harvesting : Mycelium is removed via filtration, and citric acid is precipitated as calcium citrate.
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Purification : Calcium citrate is treated with sulfuric acid, followed by activated carbon decolorization.
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Crystallization : Controlled cooling in vacuum crystallizers yields monohydrate crystals .
Alternative Feedstocks
Recent advancements utilize agricultural byproducts like orange peels, achieving 85% yield efficiency through enzymatic pretreatment. However, sucrose-based processes remain dominant due to lower impurity levels .
Comparative Analysis of Preparation Methods
Method | Yield (%) | Purity (%) | Energy Cost (kWh/kg) |
---|---|---|---|
Submerged Fermentation | 65–70 | 99.5 | 1.8 |
Surface Fermentation | 50–55 | 98.0 | 1.2 |
Synthetic (from NaOH) | 92* | 99.9 | 3.5 |
*Table 2: Comparison of this compound production methods .
Theoretical yield for chemical synthesis; rarely used industrially due to high costs .
Fermentation-based methods balance yield and scalability, while chemical synthesis (e.g., from sodium chlorite) is limited to niche applications due to prohibitive energy demands .
Challenges and Innovations
Manganese Inhibition
Trace manganese (Mn²⁺) concentrations above 30 μg/L reduce yields by 20% through mycelial morphology changes. Chelating agents like potassium ferrocyanide are added to broth to mitigate this .
Microwave-Assisted Crystallization
Pilot studies demonstrate that microwave irradiation (270W, 26 min) reduces crystallization time by 40% while maintaining crystal habit. However, Maillard reaction byproducts necessitate additional purification steps .
Chemical Reactions Analysis
Acid-Base Reactions and Chelation
Citric acid monohydrate acts as a triprotic acid, undergoing sequential deprotonation in aqueous solutions12:
-
()
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()
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()
It forms stable citrate salts (e.g., sodium citrate) through neutralization with bases2. Additionally, its carboxyl and hydroxyl groups enable chelation of metal ions like Ca²⁺, Fe³⁺, and Mg²⁺, forming octahedral complexes32. This property is exploited in anticoagulants (e.g., citrate chelates calcium in blood)42.
Esterification Reactions
This compound reacts with alcohols to form esters, a process critical in polymer and plasticizer synthesis51. A two-step mechanism is proposed:
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Dehydration : Formation of a cyclic anhydride intermediate (5- or 6-membered ring).
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Ring-opening : Reaction with alcohol to yield esters.
Experimental data show the activation energy for dehydration is 5. Substituents on alcohols (e.g., -Cl, -OCH₃) enhance reactivity via electron-withdrawing effects5.
Table 1: Esterification Reactivity with Primary Alcohols5
Alcohol (R-CH₂OH) | Relative Reaction Rate |
---|---|
R = CH=CH₂ | 1.00 |
R = CH₂Cl | 1.85 |
R = CH₂OCH₃ | 2.10 |
Thermal Decomposition
At temperatures >175°C, this compound decomposes via decarboxylation, producing itaconic anhydride, water, and CO₂16:
Thermogravimetric analysis (TGA) reveals a two-stage mass loss:
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Dehydration (40–100°C): Loss of crystalline water (~9% mass).
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Decomposition (175–310°C): Degradation of the organic backbone71.
Citric Acid Cycle (Krebs Cycle)
In mitochondrial metabolism, citrate synthase catalyzes the condensation of oxaloacetate and acetyl-CoA to form citrate31:
Key steps involving citrate:
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Isomerization : Aconitase converts citrate to isocitrate.
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Regulation : Citrate inhibits phosphofructokinase (glycolysis) and activates acetyl-CoA carboxylase (fatty acid synthesis)12.
Table 2: Metabolic Roles of Citrate31
Process | Function |
---|---|
Energy production | Yields 2 ATP per cycle via NADH |
Fatty acid synthesis | Provides acetyl-CoA precursors |
Metal homeostasis | Chelates Fe³⁺ in mitochondria |
Atmospheric Interactions
This compound participates in aerosol nucleation by forming hydrogen-bonded clusters with sulfuric acid (SA), amines (AM), and water (W)89. Key findings:
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Cluster Stability : SA·AM·Wₙ·CA clusters (n = 0–4) exhibit Gibbs free energy changes () < 0, indicating spontaneous formation8.
-
Hydrophobicity : Citric acid reduces cluster hydrophilicity, favoring nucleation under low humidity9.
Table 3: Hydration Distribution in SA·AM·Wₙ·CA Clusters8
Relative Humidity (RH) | Dominant Hydration Form |
---|---|
RH < 40% | Anhydrous |
40% ≤ RH ≤ 75% | Monohydrate |
RH > 75% | Polyhydrate |
Footnotes
Scientific Research Applications
Pharmaceutical Applications
Role as an Excipient:
Citric acid monohydrate is utilized as a pharmaceutical excipient due to its ability to enhance the solubility and stability of active pharmaceutical ingredients (APIs). It acts as a pH regulator and a buffering agent, which is crucial for maintaining the desired pH in formulations, thus improving drug absorption and efficacy .
Biodegradable Polymers:
Citric acid serves as a crosslinking agent in the production of biodegradable polymers. These polymers are essential in developing drug delivery systems that can degrade safely in the body. For example, citric acid-based polymers have been used to create scaffolds for bone regeneration by promoting osteoblast proliferation and hydroxyapatite deposition .
Case Study: Aloxi®
Aloxi® (palonosetron), an antiemetic drug, utilizes this compound in its formulation. The compound is effective in preventing chemotherapy-induced nausea and vomiting (CINV) due to its ability to stabilize the active ingredient . This case exemplifies how this compound enhances the performance of pharmaceutical formulations.
Food and Beverage Industry
Flavoring Agent:
this compound is extensively used as a flavoring agent in food products. It imparts a sour taste that enhances the flavor profile of beverages, candies, and other food items . Its presence is often noted in soft drinks, where it contributes to the overall tartness.
Preservative:
As a natural preservative, this compound helps inhibit microbial growth, extending the shelf life of various food products . It is commonly added to canned foods, sauces, and dressings to maintain freshness.
pH Regulator:
In food processing, this compound acts as a pH regulator, ensuring that products maintain their desired acidity levels. This function is vital for both flavor enhancement and food safety .
Industrial Applications
Cosmetic Industry:
In cosmetics, this compound is used for its exfoliating properties and ability to adjust pH levels in formulations. It helps improve product stability and enhances skin absorption of active ingredients .
Chemical Manufacturing:
Citric acid is employed in various chemical processes as a chelating agent. Its ability to bind metal ions makes it valuable in manufacturing detergents and cleaning agents .
Research Applications
Microbial Production Studies:
Research on citric acid production via microbial fermentation has gained traction. Strains of Aspergillus niger are commonly used for citric acid production due to their efficiency in metabolizing substrates into citric acid . Studies have shown that genetic modifications can enhance citric acid yields significantly.
Biomimetic Materials:
Recent studies have explored the use of citric acid in creating biomimetic materials for biomedical applications. These materials can mimic natural tissues and are being investigated for their potential in regenerative medicine .
Summary Table of Applications
Application Area | Specific Uses | Key Benefits |
---|---|---|
Pharmaceuticals | Drug formulations (e.g., Aloxi®) | Enhances solubility, stability, and bioavailability |
Food & Beverage | Flavoring agent, preservative | Improves taste, extends shelf life |
Cosmetics | pH regulator | Enhances product stability and skin absorption |
Chemical Manufacturing | Chelating agent | Binds metal ions for improved cleaning efficiency |
Research | Microbial production studies | Increases yield through genetic modifications |
Mechanism of Action
Citric acid monohydrate exerts its effects through several mechanisms:
Chelation: Binds to metal ions, preventing them from participating in unwanted chemical reactions.
Buffering: Maintains pH stability in solutions by neutralizing acids and bases.
Metabolic Pathways: In the citric acid cycle, it acts as an intermediate, facilitating the conversion of carbohydrates, fats, and proteins into carbon dioxide and water, releasing energy.
Comparison with Similar Compounds
Citric Acid Monohydrate vs. Anhydrous Citric Acid
While chemically similar, CAM and anhydrous citric acid differ in physical properties and applications:
Key Findings :
- CAM is less hygroscopic, making it suitable for liquid-based products like buffers and cosmetics .
- Anhydrous citric acid is preferred in dry formulations (e.g., effervescent tablets) due to its stability in low-moisture environments .
- In polymer synthesis, CAM outperforms anhydrous citric acid as a plasticizer due to better compatibility and reduced glass transition temperature (Tg) .
This compound vs. Tartronic Acid
Tartronic acid (C₃H₄O₅), a structural analog of citric acid, is explored for inhibiting calcium oxalate monohydrate (COM) crystallization in kidney stones:
Parameter | This compound | Tartronic Acid |
---|---|---|
Efficacy in COM Inhibition | Moderate | Comparable to citric acid |
Clinical Use | Established in managing urinary pH | Emerging alternative |
Research Insights :
- Both acids reduce COM crystal growth, but tartronic acid shows promise as a safer alternative with fewer side effects in hyperoxaluria models .
This compound vs. Other Chelating Agents
CAM’s metal-chelating efficiency is compared to EDTA and NTA in soil remediation:
Chelator | Cu Removal Efficiency | Cost-Effectiveness |
---|---|---|
EDTA | 84% (optimal at 0.005 M) | High cost |
Citric Acid (CIT) | Moderate | Economical |
NTA | Low | Least effective |
This compound vs. Acetic and Tartaric Acids in Plasticization
CAM’s performance as a plasticizer surpasses other organic acids:
Acid | Plasticizing Efficiency | Tg Reduction |
---|---|---|
This compound | High | Significant |
Acetic Acid | Low | Minimal |
Tartaric Acid | Moderate | Moderate |
Mechanism :
- CAM’s higher carbon content and compatibility with hydrophilic matrices enhance its plasticizing efficacy in polymers like EUDRAGIT® .
Biological Activity
Citric acid monohydrate, a crystalline form of citric acid, is a weak organic acid predominantly found in citrus fruits. It plays a significant role in various biological processes and has numerous applications in pharmaceuticals, food, and health industries. This article explores the biological activity of this compound, emphasizing its metabolic roles, physiological effects, and therapeutic applications.
This compound has the chemical formula and is characterized by three carboxylic acid groups, making it a tricarboxylic acid. Its structure allows it to participate in various biochemical reactions, particularly in the citric acid cycle (Krebs cycle), which is crucial for energy production in aerobic organisms.
2.1 Citric Acid Cycle
Citric acid serves as an essential intermediate in the citric acid cycle, a central metabolic pathway that generates energy through the oxidation of carbohydrates, fats, and proteins. The cycle begins with the condensation of acetyl-CoA and oxaloacetate to form citrate, which undergoes several transformations to regenerate oxaloacetate while producing NADH and FADH that feed into the electron transport chain for ATP production .
2.2 Regulation of Metabolism
Citrate plays a regulatory role in metabolic pathways:
- Fatty Acid Synthesis : Citrate is transported from mitochondria to the cytoplasm, where it is converted into acetyl-CoA, a precursor for fatty acid synthesis. This process is modulated by citrate's allosteric effects on acetyl-CoA carboxylase .
- Glycolysis Inhibition : High levels of citrate can inhibit phosphofructokinase, a key enzyme in glycolysis, thus preventing excessive energy production when biosynthetic precursors are abundant .
3.1 Antioxidant Properties
Research indicates that citric acid exhibits antioxidant properties, which may help mitigate oxidative stress in cells. This effect is significant in protecting cellular components from damage caused by free radicals .
3.2 Calcium Chelation and Kidney Health
This compound has been shown to chelate calcium ions effectively, forming soluble complexes that can reduce calcium supersaturation in urine. This property is beneficial in preventing kidney stone formation by inhibiting crystal aggregation .
4.1 Pharmaceutical Uses
This compound is widely used as an excipient in pharmaceutical formulations due to its ability to inhibit proteolysis and enhance drug stability. For instance, it is utilized in enteric-coated tablets to protect sensitive drugs from degradation in acidic environments .
4.2 Dietary Supplementation
Supplementation with citric acid is associated with various health benefits:
- Metabolic Support : As a component of energy metabolism, citric acid supplementation may enhance physical performance by improving energy availability during exercise.
- Bone Health : Citric acid contributes to bone mineralization and may help regulate bone density through its effects on calcium metabolism .
5. Case Studies
Several studies have highlighted the biological activity of this compound:
Q & A
Basic Research Questions
Q. What standardized methods are used to assess the purity of citric acid monohydrate in pharmaceutical research?
- Answer : Pharmacopeial tests, such as the "readily carbonizable substances" assay, are critical. This involves dissolving the compound in sulfuric acid, heating at 90°C, and comparing the solution's color against a reference to detect impurities . Additional purity criteria include limits for chloride (≤0.001%), sulfate (≤0.002%), and heavy metals like Fe (≤3 ppm) and Pb (≤2 ppm), validated via titration or ICP-MS . Compliance with standards like USP, Ph.Eur., or GB/T 9855-2008 ensures consistency across studies .
Q. How does crystal water loss affect quantitative analysis of this compound?
- Answer : If the monohydrate loses crystal water during storage, calculating results using its molecular weight (210.1 g/mol) will overestimate concentration (≥100% recovery). Researchers must confirm hydration status via thermogravimetric analysis (TGA) or Karl Fischer titration before analysis. Adjustments using the anhydrous form’s molecular weight (192.1 g/mol) are necessary if dehydration occurs .
Q. What are the solubility considerations for preparing aqueous solutions of this compound?
- Answer : Solubility in water is ~54% (w/w) at 10°C, increasing with temperature. For consistent results, dissolve the compound with stirring for ≥2 hours at controlled temperatures. Note that incomplete dissolution due to improper temperature or agitation can skew experimental outcomes, particularly in buffer preparation .
Advanced Research Questions
Q. How do humidity and temperature influence the stability of this compound during experiments?
- Answer : Dynamic vapor sorption studies reveal that relative humidity (RH) <40% triggers partial dehydration to anhydrous citric acid, causing mass loss. At RH >60%, the monohydrate stabilizes. Storage recommendations include maintaining RH 40–60% and temperatures <25°C to prevent phase transitions . Real-time monitoring via moisture analyzers or TGA is advised for long-term studies.
Q. What methodologies resolve contradictions in combustion enthalpy data for this compound?
- Answer : Discrepancies arise from differences in calorimetric calibration (e.g., static vs. dynamic bomb calorimetry). Researchers should cross-reference datasets from primary sources (e.g., Chappell and Hoarc’s combustion data) and validate instrumentation using certified reference materials. Reporting uncertainties and adhering to ISO/IEC 17025 guidelines improves reproducibility .
Q. How can UV-spectrophotometric methods be optimized for citric acid quantification in complex matrices?
- Answer : Key steps include:
- Diluting samples to 0.04–0.4 g/L to stay within the linear range (detection limit: 0.25 mg/L at 340 nm).
- Validating specificity using enzymatic assays to rule out interference from structurally similar acids (e.g., isocitric acid).
- Applying correction factors for dilution and matrix effects, as outlined in pharmacopeial UV protocols .
Q. What spectroscopic techniques confirm structural integrity in synthesized this compound?
- Answer : FTIR spectroscopy identifies characteristic peaks:
- O-H stretching at 3342 cm⁻¹ (hydration water).
- C=O stretching at 1716 cm⁻¹ (carboxylic groups).
Deviations in these peaks indicate degradation or contamination. Complementary XRD can confirm crystallinity and phase purity .
Q. Methodological Best Practices
- Data Contradiction Analysis : When conflicting results arise (e.g., hydration-dependent mass changes), replicate experiments under controlled RH and temperature. Use paired T-tests to assess significance .
- Experimental Design : For thermodynamic studies, report vapor pressure data (e.g., 0.12 kPa at 25°C for monohydrate) and specify calibration standards to enhance comparability .
Properties
IUPAC Name |
2-hydroxypropane-1,2,3-tricarboxylic acid;hydrate | |
---|---|---|
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InChI |
InChI=1S/C6H8O7.H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);1H2 | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YASYEJJMZJALEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O | |
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Description | Data deposited in or computed by PubChem | |
Molecular Formula |
||
Record name | CITRIC ACID, MONOHYDRATE | |
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DSSTOX Substance ID |
DTXSID7074668 | |
Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, hydrate (1:1) | |
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Molecular Weight |
210.14 g/mol | |
Source | PubChem | |
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Physical Description |
White solid; Slightly deliquescent; [ICSC] White crystals; [Sigma-Aldrich MSDS], SLIGHTLY DELIQUESCENT WHITE CRYSTALS. | |
Record name | Citric acid monohydrate | |
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Solubility |
Solubility in water, g/100ml at 20 °C: 59.2 | |
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Density |
1.5 g/cm³ | |
Record name | CITRIC ACID, MONOHYDRATE | |
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CAS No. |
5949-29-1 | |
Record name | 2-Hydroxy-1,2,3-propanetricarboxylic acid hydrate (1:1) | |
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Record name | Citric acid monohydrate | |
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Melting Point |
135 °C | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.